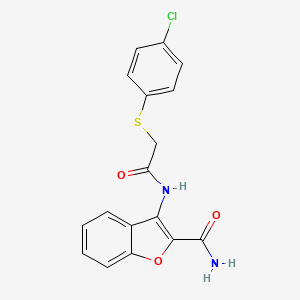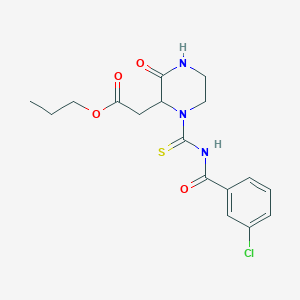
3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide" has not been directly studied in the provided papers. However, similar compounds with benzofuran cores and carboxamide groups have been synthesized and evaluated for various biological activities. For instance, a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were synthesized and tested for antihyperlipidemic activity in rats, showing promising results as lipid-lowering agents . Another study described the synthesis of a benzofuran derivative as a β-amyloid aggregation inhibitor, which could be relevant for Alzheimer's disease treatment .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves multi-step reactions, starting from simple precursors. For example, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps . Similarly, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was achieved through the interaction of aromatic aldehydes with the carboxamide in ethanol . These methods highlight the versatility of benzofuran and carboxamide chemistry in creating diverse biologically active molecules.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which is a fused benzene and furan ring, and various substituents that can significantly alter the compound's biological activity. For instance, the presence of a chlorophenyl group, as seen in the compound of interest, can influence the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including acylation, condensation, and substitution, to yield a wide range of products with different biological activities. For example, the synthesis of tetrazole-thiophene-2-carboxamides involved condensation and hydrolysis reactions . The reactivity of these compounds can be influenced by the substituents on the benzofuran core and the carboxamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The high-performance liquid chromatography (HPLC) methods developed for the determination of similar compounds in plasma suggest that these compounds have suitable properties for bioanalysis .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of thiazole and benzofuran derivatives are likely to involve the design and synthesis of new compounds with improved biological activities and lesser side effects. This includes the development of new synthetic methods and the exploration of new biological targets .
Eigenschaften
IUPAC Name |
3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-10-5-7-11(8-6-10)24-9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKDCTXWXTMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3004352.png)


![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B3004361.png)


![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)


![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)